

Application Notes and Protocols for In Vivo Imaging to Assess Nirogacestat Efficacy

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Compound of Interest

Compound Name: Nirogacestat

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Introduction

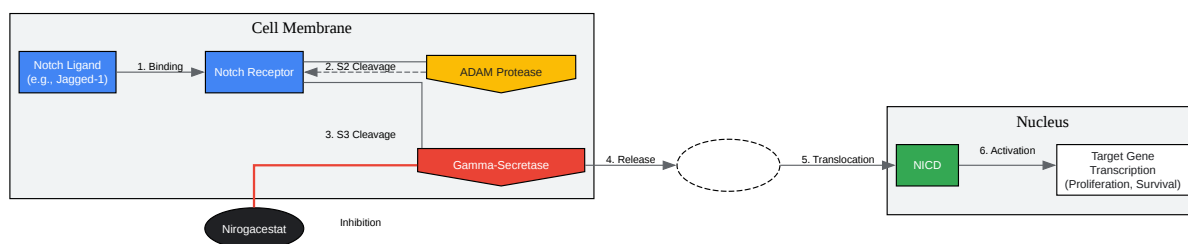
Nirogacestat (Ogsiveo®) is an oral, selective, small-molecule inhibitor of gamma-secretase, an enzyme crucial in the Notch signaling pathway.[1][2][3] Dysregulation of the Notch pathway is implicated in the growth of desmoid tumors (also known as aggressive fibromatosis), which are rare and locally aggressive soft-tissue neoplasms.[1][4] On November 27, 2023, the U.S. Food and Drug Administration (FDA) approved **nirogacestat** as the first treatment specifically for adult patients with progressing desmoid tumors.[5][6]

Assessing the therapeutic efficacy of **nirogacestat** in both preclinical and clinical settings relies heavily on advanced in vivo imaging techniques. These methods provide non-invasive, longitudinal, and quantitative evaluation of tumor response, going beyond simple size measurements. This document provides detailed application notes and protocols for key imaging modalities used to evaluate the efficacy of **nirogacestat**, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action: Inhibition of Gamma-Secretase and the Notch Pathway

Nirogacestat's primary mechanism of action is the inhibition of the gamma-secretase enzyme complex.[1] In desmoid tumors, this pathway is often overactive. The binding of a ligand (like Jagged-1) to the Notch receptor on a cell surface initiates a series of proteolytic cleavages.[4][7] The final, critical cut is performed by gamma-secretase, which releases the Notch

intracellular domain (NICD).[1][2] The NICD then translocates to the nucleus, where it activates the transcription of target genes that promote cell proliferation and survival.[1][4] By inhibiting gamma-secretase, **nirogacestat** prevents the release of NICD, thereby blocking this signaling cascade and suppressing tumor growth.[1][2]



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Caption: Nirogacestat inhibits the Notch signaling pathway by blocking gamma-secretase.

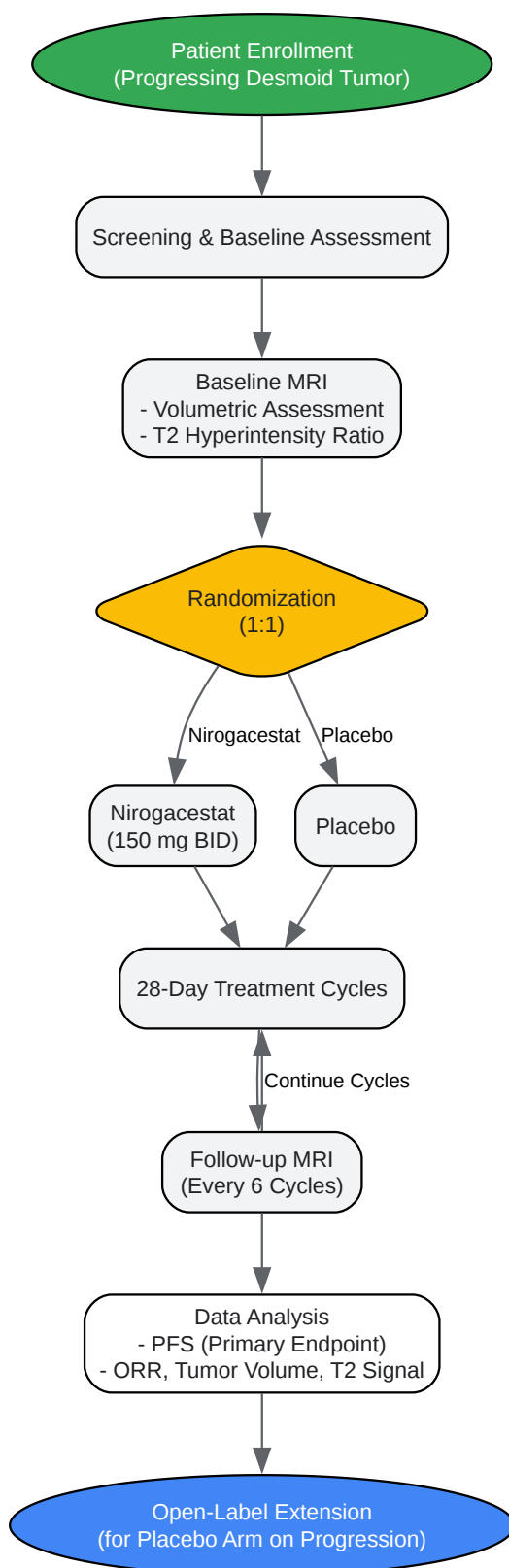
Application Note 1: Magnetic Resonance Imaging (MRI) for Clinical Efficacy Assessment

MRI is the primary imaging modality for assessing **nirogacestat**'s efficacy in clinical trials, most notably the pivotal Phase 3 DeFi trial.[8][9] It offers superior soft-tissue contrast, enabling detailed anatomical evaluation and functional assessment of desmoid tumors. Beyond standard RECIST (Response Evaluation Criteria in Solid Tumors) measurements, advanced MRI techniques like volumetric analysis and T2 signal hyperintensity provide a more comprehensive understanding of tumor response.[9][10]

Key Imaging Biomarkers:

- **Tumor Volume:** Desmoid tumors often have irregular shapes, making traditional 1D or 2D measurements less representative of the total tumor burden.[8] 3D volumetric analysis provides a more accurate assessment of changes in tumor size in response to treatment.

- T2 Signal Hyperintensity: On T2-weighted MRI scans, hyperintense (bright) areas are associated with higher cellularity and water content, which can correlate with active fibroblastic proliferation and disease progression.[9] A reduction in T2 signal intensity suggests a decrease in tumor activity and a positive treatment response.[8]



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Caption: Workflow for clinical trial imaging assessment based on the DeFi study design.

Quantitative Data Summary

The following tables summarize the key efficacy and imaging data from the pivotal Phase 3 DeFi trial of **nirogacestat**.

Table 1: Primary and Secondary Efficacy Outcomes in the DeFi Trial

Endpoint	Nirogacestat (n=70)	Placebo (n=72)	Hazard Ratio / p-value
Progression-Free Survival (PFS)			HR: 0.29 (p < 0.001) [6]
Median PFS	Not Reached[6]	15.1 months[6]	
2-Year Event-Free Probability	76%[11]	44%[11]	
Objective Response Rate (ORR)	41%[6]	8%[6]	p < 0.001[6]
Complete Response (CR)	7%[11]	0%[11]	
Partial Response (PR)	34%[12]	8%	

| Median Time to Response | 5.6 months[12] | 11.1 months[12] | |

Table 2: MRI-Based Tumor Response to **Nirogacestat** in the DeFi Trial

Imaging Parameter	Nirogacestat	Placebo	p-value
Median Best Change in Tumor Volume	-59%[8]	+14%[8]	< 0.001[8]

| Median Best Change in T2 Hyperintensity | -55%[8] | -21%[8] | < 0.001[8] |

Table 3: Long-Term Tumor Size Reduction with Continuous **Nirogacestat** Treatment

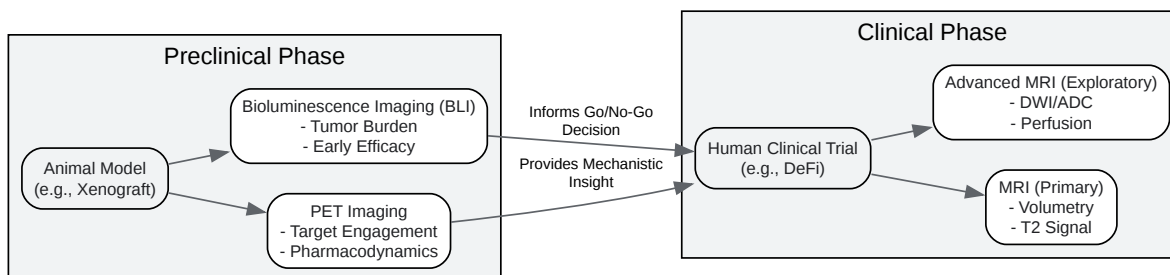
Duration of Treatment	Median Best % Reduction from Baseline
At least 1 Year	-32.3% [13] [14]
At least 2 Years	-42.5% [13]
At least 3 Years	-51.3% [13]

| At least 4 Years | -75.8%[\[13\]](#)[\[14\]](#) |

Application Note 2: Preclinical and Exploratory Imaging Techniques

While MRI is the clinical standard, preclinical studies and exploratory clinical trials may leverage other imaging modalities to investigate pharmacodynamics, biodistribution, and early efficacy signals.

1. Bioluminescence Imaging (BLI): In preclinical animal models (e.g., xenografts), tumor cells can be engineered to express a luciferase enzyme.[\[15\]](#)[\[16\]](#) Upon administration of a luciferin substrate, light is emitted, which can be detected and quantified. BLI is a highly sensitive and cost-effective method for the longitudinal monitoring of tumor growth and burden in small animals, making it ideal for initial efficacy screening of compounds like **nirogacestat**.[\[16\]](#)[\[17\]](#)
2. Positron Emission Tomography (PET): PET imaging can be used to assess tumor metabolism or target engagement.[\[18\]](#) For instance, a radiolabeled version of a gamma-secretase inhibitor could potentially be used to non-invasively confirm that **nirogacestat** is binding to its target in vivo.[\[18\]](#) While not a primary endpoint in the DeFi trial, PET remains a powerful tool for mechanistic and pharmacodynamic studies in drug development.
3. Advanced MRI Sequences: Ongoing clinical trials are exploring additional MRI parameters to identify biomarkers of response.[\[19\]](#) These include:
 - Diffusion-Weighted Imaging (DWI): Measures the random motion of water molecules, which is typically restricted in highly cellular tumors. An increase in the Apparent Diffusion Coefficient (ADC) can indicate cell death and treatment response.
 - Perfusion-Weighted Imaging: Assesses blood flow and vascularity within the tumor.



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Caption: Logical relationship between preclinical and clinical imaging modalities.

Experimental Protocols

Protocol 1: Volumetric MRI Assessment of Desmoid Tumors in Clinical Trials

Objective: To quantitatively measure changes in the three-dimensional volume of a target desmoid tumor in response to **nirogacestat** treatment.

Methodology:

- Patient Preparation: No specific preparation (e.g., fasting) is required. Ensure the patient can tolerate the MRI scan duration and is screened for contraindications (e.g., incompatible metallic implants).[19]
- Imaging Equipment: 1.5T or 3.0T MRI scanner.
- Coil Selection: Use an appropriate surface coil to maximize the signal-to-noise ratio over the anatomical region of the tumor.
- Imaging Sequences:
 - Acquire axial T1-weighted and T2-weighted fat-suppressed sequences covering the entire tumor.

- Slice Thickness: ≤ 5 mm with minimal interslice gap.
- Field of View (FOV): Must encompass the entire tumor and surrounding anatomical landmarks.
- Image Acquisition: Perform baseline scans before initiating treatment and at specified follow-up intervals (e.g., every 6 cycles, or every 24 weeks).[8][9] Consistency in patient positioning and imaging parameters across time points is critical.
- Volumetric Analysis:
 - Transfer DICOM images to a dedicated image analysis workstation with semi-automated or manual segmentation software.
 - On each axial slice of the T2-weighted sequence, a trained radiologist or technician manually or semi-automatically contours the boundary of the target tumor.
 - The software calculates the area within the contour on each slice.
 - Tumor volume is calculated by summing the areas of all slices and multiplying by the slice thickness (plus any gap).
 - Formula: $\text{Volume} = \sum (\text{Area_slice} * (\text{Slice Thickness} + \text{Gap}))$
- Data Reporting: Report the absolute tumor volume (in cm^3) at each time point and calculate the percentage change from baseline.

Protocol 2: T2 Hyperintensity Signal Ratio Assessment

Objective: To quantify changes in the T2 signal intensity of a target tumor relative to a reference tissue, as a surrogate for tumor activity.

Methodology:

- Image Acquisition: Use the same T2-weighted fat-suppressed sequences acquired for volumetric assessment (Protocol 1).
- Region of Interest (ROI) Placement:

- Tumor ROI: Using the volumetric contours from Protocol 1, define the total tumor volume as the primary ROI.
- Reference ROI: Identify a region of normal-appearing skeletal muscle adjacent to the tumor but outside of any area affected by edema or artifact. Place a circular or freehand ROI (e.g., 1-2 cm²) within this muscle.
- Signal Intensity Measurement:
 - Within the image analysis software, measure the mean signal intensity within the total tumor ROI (SI_tumor).
 - Measure the mean signal intensity within the reference muscle ROI (SI_muscle).
- Calculation of T2 Hyperintensity Ratio:
 - The ratio is calculated by dividing the mean signal intensity of the tumor by the mean signal intensity of the muscle.
 - Formula: T2 Hyperintensity Ratio = SI_tumor / SI_muscle
- Data Reporting: Report the calculated ratio at baseline and each follow-up. Calculate the percentage change in the ratio from baseline to assess treatment effect. A decrease in the ratio indicates a positive response.^[9]

Protocol 3: Preclinical Bioluminescence Imaging (BLI) for Efficacy Screening

Objective: To non-invasively monitor the growth of luciferase-expressing desmoid tumor xenografts in mice and assess the anti-tumor activity of **nirogacestat**.

Methodology:

- Cell Line Preparation: Use a human desmoid tumor cell line stably transfected with a firefly luciferase (Fluc) reporter gene.
- Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).

- Tumor Implantation:
 - Subcutaneously inject a known number of luciferase-expressing tumor cells (e.g., 1×10^6 cells in Matrigel) into the flank of each mouse.
 - Allow tumors to establish and reach a palpable size or a predetermined BLI signal intensity (e.g., 1×10^6 photons/sec).
- Randomization and Treatment:
 - Randomize mice into treatment groups (e.g., Vehicle control, **Nirogacestat**).
 - Administer **nirogacestat** or vehicle orally at the desired dose and schedule.
- Bioluminescence Imaging:
 - Image mice at baseline (before treatment) and at regular intervals (e.g., twice weekly).
 - Anesthetize the mice using isoflurane.
 - Administer the D-luciferin substrate via intraperitoneal (IP) injection (e.g., 150 mg/kg).
 - Wait for substrate distribution (typically 10-15 minutes).
 - Place the mouse in an in vivo imaging system (IVIS) and acquire bioluminescent images. Exposure time will vary based on signal intensity (e.g., 1 second to 1 minute).
- Data Analysis:
 - Using the system's analysis software, draw an ROI over the tumor area on each image.
 - Quantify the total photon flux (photons/second) within the ROI.
 - Plot the average photon flux for each treatment group over time to generate tumor growth curves.
 - Compare the tumor growth between the **nirogacestat** and vehicle groups to determine efficacy.

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